5-bromo-2-methoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
5-bromo-2-methoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide typically involves the following steps:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a strong base like sodium hydride (NaH).
Sulfonamidation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amines, or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of hydroxylated, aminated, or thiolated derivatives.
Scientific Research Applications
5-bromo-2-methoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for the growth and replication of certain microorganisms.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methoxybenzenesulfonamide: Lacks the N,N-bis(propan-2-yl) group.
2-methoxy-N,N-bis(propan-2-yl)benzenesulfonamide: Lacks the bromine atom.
5-bromo-N,N-bis(propan-2-yl)benzenesulfonamide: Lacks the methoxy group.
Uniqueness
5-bromo-2-methoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the bromine atom and the methoxy group enhances its potential for diverse chemical transformations and biological interactions.
Properties
IUPAC Name |
5-bromo-2-methoxy-N,N-di(propan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3S/c1-9(2)15(10(3)4)19(16,17)13-8-11(14)6-7-12(13)18-5/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYCNYSNKJQMGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)(=O)C1=C(C=CC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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